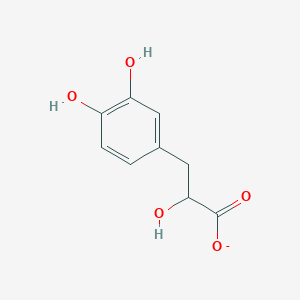
3-(3,4-Dihydroxyphenyl)lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydroxyphenyl)lactate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-(3,4-dihydroxyphenyl)lactic acid; major species at pH 7.3. It is a conjugate base of a 3-(3,4-dihydroxyphenyl)lactic acid.
Aplicaciones Científicas De Investigación
Derivatization and Synthesis
3-(3,4-Dihydroxyphenyl)lactate, also known as dihydrocaffeic acid, can be derivatized through laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process yields products like 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid and 3-(6-hexylamino-3,4-dihydroxyphenyl)-propionic acid, showcasing its utility in creating novel compounds (Mikolasch et al., 2002).
Bioconversion for Pharmacological Applications
3,4-Dihydroxyphenylpyruvate can be reduced to 3,4-dihydroxyphenyllactate (Danshensu, DSS) using lactate dehydrogenase. This bioconversion yields optically pure L-DSS, demonstrating its potential in pharmacological applications and herbal preparations (Huang Lu et al., 2018).
Chemical Extraction and Separation Processes
The compound is relevant in extraction and separation processes, like in the TALSPEAK method for separating trivalent actinides and lanthanides, where lactic acid (LacH) plays a significant role in the chemistry of the system (Marie et al., 2012).
Catalysis in Chemical Production
Zeolite H-USY has been demonstrated to catalyze the conversion of triose-sugars to methyl lactate and lactic acid, indicating the role of this compound in the production of biodegradable plastics and environmentally friendly solvents (West et al., 2010).
Enzymatic Kinetics and Optimization
The enzymatic kinetics of synthesizing (R)-(+)-3,4-dihydroxyphenyllactic acid were modeled and optimized using a genetic algorithm, showcasing its potential in enhancing productivity and efficiency in biochemical processes (Findrik et al., 2005).
Propiedades
Fórmula molecular |
C9H9O5- |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1 |
Clave InChI |
PAFLSMZLRSPALU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


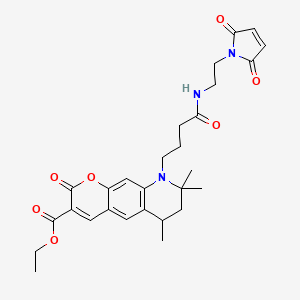


![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)
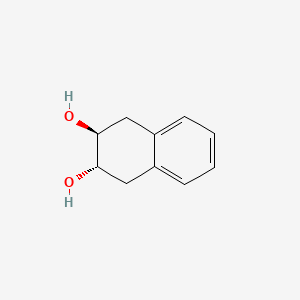
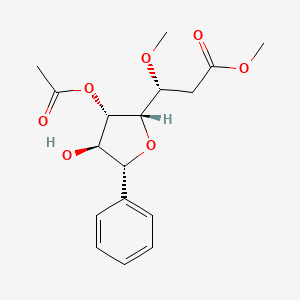
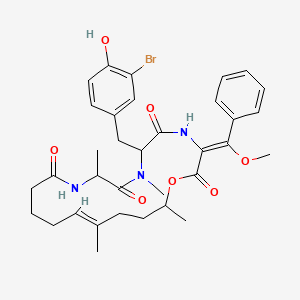
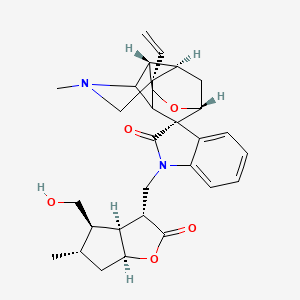
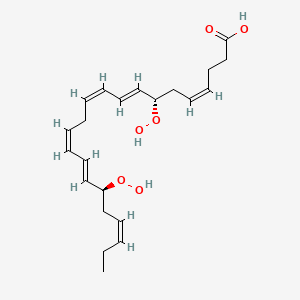
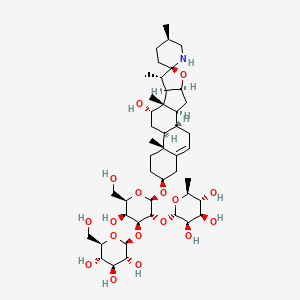
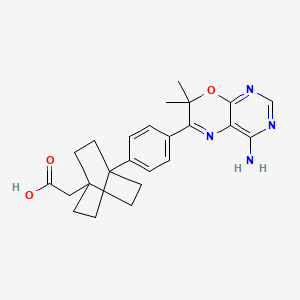
![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

